molecular formula C11H9N5O B2675738 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide CAS No. 2097919-73-6

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide

Cat. No.: B2675738
CAS No.: 2097919-73-6
M. Wt: 227.227
InChI Key: JXLAIYIDDWWXCW-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide is an organic compound featuring a tetrazole ring, a phenyl group, and a but-2-ynamide moiety. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry due to their unique structural properties .

Scientific Research Applications

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide” is not available, tetrazoles and their derivatives have been found to have significant biological activity. For instance, some tetrazole derivatives have been found to exhibit significant antibacterial activity .

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . Therefore, the development of new synthesis methods and the exploration of their biological activities could be a promising direction for future research.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole oxides, while substitution reactions on the phenyl group can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole
  • 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one
  • N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine

Uniqueness

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide is unique due to its combination of a tetrazole ring with a but-2-ynamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-2-3-11(17)13-9-4-6-10(7-5-9)16-8-12-14-15-16/h4-8H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLAIYIDDWWXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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